

Technical Support Center: Minimizing Surgical Site Infections in Orthopedic Implant Surgery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ZBH**

Cat. No.: **B1193767**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for minimizing surgical site infections (SSIs) associated with orthopedic implant surgeries, with a focus on procedures involving Zimmer Biomet Holdings (**ZBH**) products.

Frequently Asked Questions (FAQs)

Q1: What are surgical site infections (SSIs) and how are they classified?

A1: Surgical site infections are infections that occur after surgery in the part of the body where the surgery took place.[\[1\]](#)[\[2\]](#) They are a significant concern in healthcare, potentially leading to complications, prolonged hospital stays, and increased healthcare costs.[\[1\]](#) SSIs typically occur within 30 days of the surgical procedure, or up to a year if an implant is involved.[\[3\]](#)

The U.S. Centers for Disease Control and Prevention (CDC) classifies SSIs into three types:

- Superficial incisional SSI: This infection occurs just in the skin where the incision was made.
[\[2\]](#)
- Deep incisional SSI: This infection occurs beneath the incision in the muscle and surrounding tissues.[\[2\]](#)
- Organ or space SSI: This infection can occur in any area of the body other than the skin, muscle, and surrounding tissue that was involved in the surgery, such as a joint space.[\[2\]](#)

Q2: What are the common pathogens responsible for SSIs in orthopedic surgery?

A2: The pathogens responsible for SSIs often originate from the patient's own skin flora.^[3] In orthopedic surgery, the most commonly isolated organisms include *Staphylococcus aureus*, *coagulase-negative staphylococci*, *Enterococcus* spp., and *Escherichia coli*.^[3]

Q3: What are the key risk factors for developing an SSI after orthopedic implant surgery?

A3: Numerous patient-related and procedure-related factors can influence the risk of developing an SSI.^[3] Modifiable risk factors that should be addressed preoperatively include obesity, smoking, and poor glycemic control in diabetic patients.^[4] Nasal carriage of *Staphylococcus aureus* is another significant risk factor.^[4]

Q4: What is the incidence of SSIs in orthopedic implant surgery?

A4: Surgical site infections affect approximately 0.5% to 3% of all patients undergoing surgery.^[5] For joint replacement surgeries, the incidence of periprosthetic joint infections (PJI), a type of organ or space SSI, is estimated to be between 1% and 2%.^[6]

Troubleshooting Guides

Issue: Increased incidence of SSIs in a series of orthopedic implant experiments.

Troubleshooting Steps:

- Review Preoperative Protocols:
 - Patient Screening: Are patients being screened for and addressing modifiable risk factors like uncontrolled diabetes, smoking, and obesity?^[4]
 - Decolonization: Are high-risk patients being decolonized for *Staphylococcus aureus* with intranasal antistaphylococcal agents and antistaphylococcal skin antiseptics?^[5]
 - Preoperative Bathing: Are patients instructed to shower or bathe with an antiseptic agent, such as chlorhexidine gluconate (CHG), the night before and/or the day of surgery?^[7]
- Evaluate Intraoperative Practices:

- Antimicrobial Prophylaxis: Is the appropriate antimicrobial prophylaxis being administered within the correct timeframe before incision?[4]
- Skin Preparation: Is an alcohol-based antiseptic solution containing chlorhexidine gluconate or povidone-iodine being used for skin preparation?[4][5]
- Aseptic Technique: Is strict adherence to aseptic technique being maintained by the entire surgical team?[4]
- Operating Room Environment: Is the operating room ventilation, temperature, and traffic being controlled to minimize airborne contaminants?

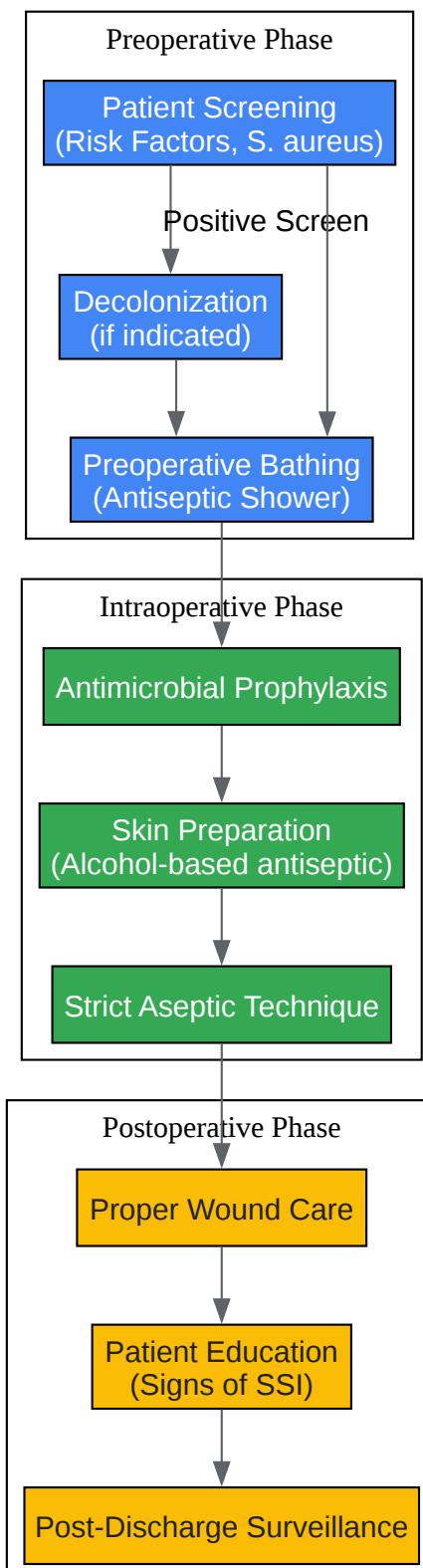
- Assess Postoperative Care:
 - Wound Care: Are proper wound care techniques, including sterile dressing changes, being followed?[4]
 - Patient Education: Are patients and their caregivers educated on proper hand hygiene, signs of infection, and instructions for wound care before discharge?[2][7]

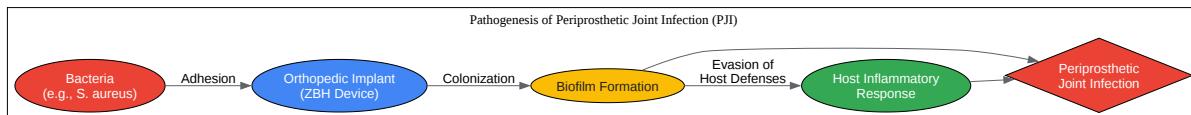
Quantitative Data Summary

Preventative Measure	Infection Rate (With Measure)	Infection Rate (Without Measure)	Source
Hair Removal with Clippers vs. Razors	2.5%	4.4%	[5]
Decolonization for High-Risk Procedures	0.8%	2.0%	[5]
Chlorhexidine + Alcohol vs. Povidone Iodine + Alcohol Skin Prep	4.0%	6.5%	[5]
Maintaining Normothermia (>36°C)	4.7%	13.0%	[5]
Perioperative Glycemic Control (<150 mg/dL)	9.4%	16.0%	[5]
Negative Pressure Wound Therapy	9.7%	15.0%	[5]

Experimental Protocols

Protocol: Preoperative Nasal Decolonization for *Staphylococcus aureus*


Objective: To reduce the risk of SSI by eradicating nasal carriage of *S. aureus* in patients undergoing orthopedic implant surgery.


Methodology:

- Screening: Screen patients for nasal carriage of *S. aureus* via nasal swab culture or PCR at a pre-admission visit.
- Treatment: For patients who test positive, prescribe an intranasal antistaphylococcal agent (e.g., mupirocin) to be applied to the nares twice daily for five days leading up to the surgery.

- Compliance: Educate the patient on the importance of adherence to the full five-day course of treatment.
- Documentation: Record the screening results and treatment in the patient's medical record.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Best Practices for Surgical Site Infection Prevention: Essential Measures for Healthcare Professionals to Follow | Simbo AI - Blogs [simbo.ai]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Surgical site infections: epidemiology, microbiology and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three steps to reduction surgical site infection: presentation of a comprehensive model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surgical Site Infection Prevention: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zimmer Biomet Receives FDA Breakthrough Device Designation | ZBH Stock News [stocktitan.net]
- 7. sdapic.org [sdapic.org]
- To cite this document: BenchChem. [Technical Support Center: Minimizing Surgical Site Infections in Orthopedic Implant Surgery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193767#best-practices-for-minimizing-zbh-surgical-site-infections>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com